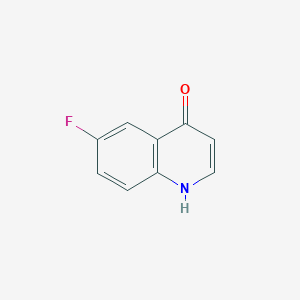

6-Fluoro-4-hydroxyquinoline

Description

The exact mass of the compound this compound is 163.043341977 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZXOYSEYWCLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959907 | |

| Record name | 6-Fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21873-50-7, 391-78-6 | |

| Record name | 6-Fluoro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21873-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 391-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the Fluoroquinolone Scaffold

An In-depth Technical Guide to the Synthesis of 6-Fluoro-4-hydroxyquinoline

The this compound core is a privileged scaffold in medicinal chemistry. Its true significance is not as an end-product but as a critical strategic intermediate in the synthesis of numerous pharmacologically active agents. The incorporation of a fluorine atom at the 6-position is a cornerstone of modern drug design, often enhancing metabolic stability, improving binding affinity to biological targets, and modulating lipophilicity.[1][2] This guide is intended for researchers, chemists, and drug development professionals, providing a detailed exploration of the principal synthetic pathways to this valuable compound. We will dissect the underlying chemical logic of these routes, offering not just protocols but a field-proven perspective on why certain choices are made and how to navigate common challenges.

Chapter 1: The Gould-Jacobs Reaction: The Workhorse of 4-Hydroxyquinoline Synthesis

The Gould-Jacobs reaction, first reported in 1939, remains one of the most reliable and versatile methods for constructing the 4-hydroxyquinoline skeleton.[3][4][5] It is particularly well-suited for anilines, like our target precursor 4-fluoroaniline, and proceeds through a sequence of condensation and thermal cyclization.[6][7]

Mechanistic Rationale and Causality

The synthesis is a multi-step process, each stage governed by distinct chemical principles.[6][8] Understanding this sequence is paramount for troubleshooting and optimization.

-

Step A: Condensation. The reaction initiates with the nucleophilic attack of the amine (4-fluoroaniline) on diethyl ethoxymethylenemalonate (DEEM). This is a substitution reaction where the aniline nitrogen displaces the ethoxy group, forming the key intermediate, diethyl (4-fluoroanilino)methylenemalonate.[6][9] This step is typically performed at moderate temperatures and is often driven to completion by the removal of ethanol.

-

Step B: Thermal Cyclization. This is the critical, energy-intensive step. The anilinomethylenemalonate intermediate undergoes a 6-electron electrocyclic reaction upon heating to high temperatures (typically >240 °C).[6][9] This intramolecular reaction forms the quinoline ring. The high activation energy for this step necessitates the use of specialized high-boiling point solvents.

-

Step C: Saponification & Decarboxylation. The cyclized product, an ethyl this compound-3-carboxylate, is not the final target. The ester group is hydrolyzed to a carboxylic acid using a strong base (saponification), followed by thermal decarboxylation to yield the desired this compound.[6]

Below is a diagram illustrating the overall Gould-Jacobs pathway.

Caption: Overall workflow for the Gould-Jacobs synthesis of this compound.

Field-Proven Experimental Protocol

This protocol represents a robust, validated procedure for laboratory-scale synthesis.

Part 1: Synthesis of Ethyl this compound-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Condensation: Heat the mixture to 120-130 °C for 2 hours. The reaction will produce ethanol as a byproduct, which can be observed distilling off. The progress can be monitored by TLC until the starting aniline is consumed.

-

Solvent Addition & Cyclization: Allow the reaction mixture to cool slightly. Add a high-boiling solvent such as Dowtherm A (approx. 5-10 mL per gram of aniline).[10] Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is chosen for its exceptional thermal stability at temperatures up to 400 °C.[11][12][13]

-

Heating: Heat the mixture to 240-250 °C. The choice of this temperature is critical; it must be high enough to overcome the activation energy for the cyclization but not so high as to cause significant degradation.[14][15] Maintain this temperature for 30-60 minutes. The product will often precipitate from the hot solvent.

-

Isolation: Cool the mixture to room temperature. The solid product can be collected by vacuum filtration and washed with a suitable solvent like hexane or toluene to remove the Dowtherm A.

Part 2: Saponification and Decarboxylation

-

Saponification: Suspend the crude ester from Part 1 in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until the solid has completely dissolved, indicating the formation of the sodium salt of the carboxylic acid.

-

Acidification: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid or sulfuric acid to a pH of ~2-3. The carboxylic acid intermediate will precipitate.

-

Isolation of Acid: Collect the solid carboxylic acid by filtration and wash with cold water. Dry the solid thoroughly.

-

Decarboxylation: Place the dried carboxylic acid in a flask and heat it in the same high-boiling solvent (e.g., Dowtherm A) to 240-250 °C until gas evolution (CO₂) ceases.

-

Final Product Isolation: Cool the mixture, and collect the precipitated this compound by filtration. Wash thoroughly with hexane to remove the solvent and dry under vacuum.

Key Parameters and Optimization Insights

| Parameter | Typical Range | Rationale & Expert Insights |

| Cyclization Temp. | 240 - 260 °C | This is the most critical parameter. Below 240 °C, the reaction is often sluggish or incomplete.[15] Above 260 °C, the risk of byproduct formation and thermal degradation increases, reducing yield and purity.[14] |

| Reaction Time | 30 - 90 min | Prolonged heating can lead to degradation. Microwave-assisted heating has been shown to dramatically reduce reaction times while improving yields in some cases.[14][16] |

| Solvent | Dowtherm A, Diphenyl ether | These solvents are selected for their high boiling points (Dowtherm A: 257 °C) and thermal stability, which are essential for achieving the required cyclization temperature.[11][17][18] Mineral oil is a less expensive but often less effective alternative.[17] |

Chapter 2: The Conrad-Limpach-Knorr Synthesis: An Alternative Route

The Conrad-Limpach-Knorr synthesis provides an alternative pathway to 4-hydroxyquinolines by reacting an aniline with a β-ketoester, such as ethyl acetoacetate.[19][20]

Mechanistic Overview

The reaction begins with the condensation of 4-fluoroaniline with the β-ketoester. The crucial divergence from other syntheses lies in the subsequent cyclization.[20][21]

-

Low Temperature (Kinetic Control): At lower temperatures (e.g., ~140 °C), the reaction favors the formation of a β-amino acrylate intermediate, which upon cyclization yields the desired 4-hydroxyquinoline.[19][22]

-

High Temperature (Thermodynamic Control): At higher temperatures, an anilide intermediate is formed, which cyclizes to produce a 2-hydroxyquinoline (a 2-quinolone).

This temperature-dependent regioselectivity is a key consideration when planning a synthesis via this route.

Caption: Conrad-Limpach synthesis showing temperature-dependent product formation.

Experimental Protocol (Kinetic Conditions)

-

Condensation: Mix 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in a flask. A catalytic amount of acid (e.g., a drop of H₂SO₄) can be added. Heat the mixture at ~140-150 °C for 1-2 hours. Water produced during the condensation should be removed.

-

Cyclization: The intermediate enamine is then added to a preheated high-boiling solvent (e.g., Dowtherm A) at ~250 °C. The addition should be controlled to maintain the temperature.[20]

-

Work-up: After a short reaction time (15-30 minutes), the mixture is cooled, and the product is isolated by filtration, similar to the Gould-Jacobs procedure.

Trustworthiness Note: The Conrad-Limpach synthesis often requires careful temperature control to ensure the selective formation of the 4-hydroxyquinoline isomer.[19][22] The yields can be highly variable if conditions are not precisely maintained.

Chapter 3: Comparative Analysis and Strategic Selection

| Pathway | Starting Materials | Key Advantages | Key Disadvantages | Best For |

| Gould-Jacobs | 4-Fluoroaniline, Diethyl Ethoxymethylenemalonate | Generally provides good yields and high regioselectivity for the 4-hydroxy product.[6] | Requires a specialized and relatively expensive malonate ester. The final product requires a separate decarboxylation step. | Reliable, scalable synthesis where cost of the malonate is not prohibitive. |

| Conrad-Limpach | 4-Fluoroaniline, Ethyl Acetoacetate | Uses inexpensive and readily available starting materials.[20] | Risk of forming the undesired 2-quinolone isomer if temperature is not controlled.[19][22] Yields can be lower and less consistent. | Situations where cost of starting materials is the primary driver and precise temperature control is feasible. |

Conclusion

The synthesis of this compound is most reliably achieved via the Gould-Jacobs reaction , which offers superior control and generally higher yields of the desired product. While the Conrad-Limpach synthesis presents a more economical alternative in terms of starting materials, it demands rigorous control over reaction conditions to prevent the formation of isomeric impurities. The choice of pathway ultimately depends on the specific project requirements, including scale, purity specifications, and economic constraints. Both methods underscore the necessity of high-temperature thermal cyclization, a step for which solvents like Dowtherm A are indispensable tools in the synthetic chemist's arsenal.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2|RUO [benchchem.com]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. wikiwand.com [wikiwand.com]

- 10. scientificlabs.ie [scientificlabs.ie]

- 11. Thermic Fluids Pvt Ltd - Dowtherm - Synthetic Organic Fluids [thermicfluids.com]

- 12. chempoint.com [chempoint.com]

- 13. thermalfluidproducts.com [thermalfluidproducts.com]

- 14. ablelab.eu [ablelab.eu]

- 15. benchchem.com [benchchem.com]

- 16. asianpubs.org [asianpubs.org]

- 17. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 20. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 21. synarchive.com [synarchive.com]

- 22. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

6-Fluoro-4-hydroxyquinoline CAS number and IUPAC name

An In-Depth Technical Guide to 6-Fluoro-4-hydroxyquinoline: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic compound in modern chemical synthesis. We will move beyond simple data recitation to offer field-proven insights into its synthesis, chemical behavior, and strategic applications, tailored for researchers and development professionals.

Core Identity and Physicochemical Characteristics

This compound is a fluorinated aromatic heterocycle that serves as a high-value intermediate in the pharmaceutical and material science sectors.[1][2] Its formal identification and key properties are summarized below.

-

IUPAC Name : 6-fluoroquinolin-4-ol[1]

-

Synonyms : 4-Hydroxy-6-fluoroquinoline, 6-Fluoro-4-quinolinol[1]

Keto-Enol Tautomerism: A Critical Insight

A crucial aspect of 4-hydroxyquinoline chemistry is its existence in a tautomeric equilibrium with the more stable keto form, 6-fluoro-1H-quinolin-4-one.[4][5][6] This equilibrium is not merely an academic curiosity; it dictates the molecule's reactivity. The keto form often predominates and is essential for understanding reaction mechanisms, particularly in alkylation and other derivatization reactions where the ring nitrogen can act as a nucleophile.[7]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Data

The following table summarizes the essential physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆FNO | [1][4] |

| Molecular Weight | 163.15 g/mol | [1][4] |

| Appearance | Solid | [4] |

| Melting Point | 221-223 °C | [3] |

| Boiling Point | 317 °C | [3] |

| Density | 1.366 g/cm³ | [3] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis Protocol: The Gould-Jacobs Reaction

The most reliable and widely cited method for synthesizing 4-hydroxyquinolines is the Gould-Jacobs reaction.[8][9] This thermal cyclization method is robust and proceeds in two main stages: condensation and cyclization.

Rationale for Method Selection

The Gould-Jacobs reaction is chosen for its efficiency in constructing the quinoline core from readily available anilines.[8] The reaction sequence reliably yields the 4-hydroxy (or 4-oxo) substitution pattern, which is a critical functional handle for subsequent chemical modifications.

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Step-by-Step Experimental Protocol

-

Condensation: In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 110-130 °C for 2 hours. The reaction progress can be monitored by observing the elimination of ethanol. Upon completion, the intermediate, diethyl 2-(((4-fluorophenyl)amino)methylene)malonate, is typically used directly without purification after removing any residual starting materials under vacuum.

-

Thermal Cyclization: Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Expert Insight: The choice of a high-boiling solvent is critical. The cyclization step requires significant thermal energy (typically ~250 °C) to overcome the activation barrier for the intramolecular electrophilic substitution on the aromatic ring.[9] Heat the solution to reflux (~250 °C) with vigorous stirring for 30-60 minutes. The product, ethyl this compound-3-carboxylate, will precipitate from the hot solution.

-

-

Workup and Isolation (Ester): Allow the mixture to cool to room temperature. Dilute with a hydrocarbon solvent like hexane to fully precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent. The resulting ester can be purified further or carried directly to the next step.

-

Saponification and Decarboxylation (Optional): To obtain the title compound, the ester from the previous step is hydrolyzed.

-

Suspend the ester in an aqueous solution of sodium hydroxide (e.g., 10-20%) and reflux until the solid dissolves, indicating complete hydrolysis to the carboxylate salt.

-

Cool the solution and carefully acidify with concentrated HCl to precipitate the carboxylic acid.

-

Collect the acid by filtration, wash with water, and dry.

-

Heat the carboxylic acid solid above its melting point (or in a high-boiling solvent) until gas evolution (CO₂) ceases. This decarboxylation yields the final this compound.[8] Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) affords the purified product.

-

Strategic Applications in Research and Development

The value of this compound lies in its versatile scaffold, which can be elaborated into a wide array of functional molecules.

Caption: Application pathways originating from the this compound scaffold.

-

Pharmaceutical Development : This compound is a cornerstone intermediate for synthesizing anti-infective and anti-cancer drugs.[1]

-

Fluoroquinolone Antibiotics : The 6-fluoro-4-quinolone core is the defining feature of many potent broad-spectrum antibiotics (e.g., ciprofloxacin, norfloxacin). The fluorine atom at the C-6 position is known to significantly enhance antibacterial activity and cell penetration.[1]

-

Anticancer and Antimalarial Agents : The quinoline ring system is a "privileged scaffold" in medicinal chemistry. Modifications to the this compound core have led to the development of compounds with potent activity against cancer cell lines and malarial parasites.[5][10]

-

-

Antimicrobial Research : The molecule itself exhibits intrinsic antimicrobial properties, making it a valuable starting point for developing new antibiotics and antifungal treatments.[1]

-

Fluorescent Probes : The quinoline nucleus is inherently fluorescent. This property allows for the design of sophisticated probes for biological imaging, aiding in the study of cellular processes.[1]

-

Agrochemicals and Material Science : Beyond medicine, it serves as a key building block in crop protection products and in the development of advanced polymers and coatings requiring high chemical resistance.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[4]

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H315 : Causes skin irritation.[4]H319 : Causes serious eye irritation.[4]H335 : May cause respiratory irritation.[4] |

Recommended Personal Protective Equipment (PPE) and Handling

A self-validating safety protocol requires engineering controls and appropriate PPE to minimize exposure.

| Control Measure | Specification | Rationale |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.[11] | To prevent inhalation of dust/vapors and provide immediate response to exposure. |

| Eye/Face Protection | Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11] | To protect against splashes and airborne particles causing serious eye irritation. |

| Hand Protection | Wear chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use.[11] | To prevent skin contact and irritation. |

| Skin/Body Protection | Wear a lab coat or long-sleeved clothing.[11] | To minimize potential skin exposure. |

| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.[11] | To prevent respiratory tract irritation. |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at the recommended temperature of 0-8 °C.[1]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic building block that has enabled significant advances in medicine and material science. Its true value is realized through the scientific understanding of its tautomeric nature, the mastery of its synthesis, and the creative exploration of its derivatization. Future research will likely focus on leveraging this scaffold to develop next-generation targeted therapies, novel imaging agents, and high-performance materials, further cementing its importance in the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 391-78-6 [m.chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. ossila.com [ossila.com]

- 6. pschemicals.com [pschemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.at [fishersci.at]

biological activity of 6-Fluoro-4-hydroxyquinoline

An In-depth Technical Guide to the Biological Activity of 6-Fluoro-4-hydroxyquinoline

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. Strategic modifications to this core, particularly through fluorination, have paved the way for significant therapeutic advancements. The introduction of a fluorine atom at the C-6 position is a well-established strategy for enhancing metabolic stability, binding affinity, and overall pharmacological efficacy.[1][2] This guide provides a comprehensive technical overview of this compound, a versatile intermediate and bioactive molecule in its own right. We will explore its fundamental physicochemical properties, delve into its primary biological activities—antimicrobial, anticancer, and antiviral—and provide validated experimental protocols for assessing its potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this fluorinated quinoline for next-generation therapeutic and diagnostic applications.

Core Chemistry: The Significance of Tautomerism

This compound (CAS Number: 391-78-6, Molecular Formula: C₉H₆FNO) is not a static entity.[3] It exists in a dynamic equilibrium with its tautomeric form, 6-fluoroquinolin-4(1H)-one. This keto-enol tautomerism is of paramount importance, as the 4-quinolone moiety is the key pharmacophore responsible for the potent antibacterial activity of the vast fluoroquinolone class of antibiotics.[1] The ability of the molecule to adopt this keto form is central to its primary mechanism of antibacterial action.

Caption: Keto-enol tautomerism of this compound.

Antimicrobial Activity: A Fluoroquinolone Precursor

The most extensively documented application of this compound is as a foundational building block for fluoroquinolone antibiotics.[4] The introduction of a fluorine atom at the C-6 position was a watershed moment in the development of these drugs, dramatically broadening their spectrum of activity against both Gram-positive and Gram-negative bacteria compared to earlier, non-fluorinated quinolones.[2][4]

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones derived from this core exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. Inhibition of DNA gyrase leads to a cessation of these vital cellular processes.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication. Its inhibition prevents bacterial cell division.

The 4-quinolone core pharmacophore is essential for binding to the enzyme-DNA complex, effectively trapping it and leading to the fragmentation of bacterial DNA and subsequent cell death.[6]

Caption: Mechanism of DNA gyrase inhibition by 6-fluoro-4-quinolone.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a self-validating system for determining the antibacterial efficacy of this compound.

Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of a target bacterium.

Materials:

-

This compound (solubilized in DMSO, then diluted in media)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates (sterile)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or plate reader (optional, for OD600 readings)

Methodology:

-

Bacterial Inoculum Preparation:

-

a. Culture bacteria overnight on an appropriate agar plate.

-

b. Select 3-5 isolated colonies and suspend in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).

-

c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. The causality here is critical: this specific density ensures that the bacterial load is sufficient for robust growth but not so high as to overwhelm the antimicrobial agent.

-

-

Compound Serial Dilution:

-

a. Add 100 µL of CAMHB to all wells of a 96-well plate.

-

b. Add 100 µL of the stock solution of this compound (e.g., at 128 µg/mL) to the first well of a row.

-

c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well. This creates a concentration gradient.

-

d. Repeat for the positive control (Ciprofloxacin) and a negative control (DMSO vehicle).

-

-

Inoculation and Incubation:

-

a. Add 10 µL of the prepared bacterial inoculum to each well (except for a sterility control well containing only media).

-

b. The final volume in each well will be ~110 µL.

-

c. Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Data Interpretation:

-

a. The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

-

b. A sterility control (media only) should be clear. A growth control (bacteria in media with no compound) should be turbid. The vehicle control validates that the solvent (DMSO) has no antimicrobial effect at the tested concentrations.

-

Representative Data

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| This compound | 4 - 16 | 2 - 8 |

| Ciprofloxacin (Control) | 0.25 - 1 | 0.015 - 0.12 |

| (Note: These are illustrative values. Actual MICs must be determined experimentally.) |

Anticancer Activity: A Scaffold for Cytotoxic Agents

Beyond its antimicrobial potential, the this compound scaffold serves as a key intermediate in the synthesis of novel anti-cancer drugs.[3] Derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including lung (A549), colon (HT-29, HCT116), liver (HepG2), and breast (MCF-7).[2][7][8]

Potential Mechanisms of Action

While the exact mechanisms for many derivatives are still under investigation, the quinoline core is known to be involved in several anticancer pathways. The electron-withdrawing properties of the fluorine atom can enhance interactions with biological targets.[1] Hypothesized mechanisms include:

-

Topoisomerase Inhibition: Similar to their antibacterial action, some quinoline derivatives can inhibit human topoisomerases, leading to DNA damage and apoptosis in rapidly dividing cancer cells.

-

Kinase Inhibition: The scaffold can be adapted to fit into the ATP-binding pocket of various protein kinases that are often dysregulated in cancer, thereby blocking downstream signaling pathways essential for cell proliferation and survival.[1]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To assess the dose-dependent cytotoxic effect of this compound on a cancer cell line by measuring metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding:

-

a. Culture cancer cells (e.g., MCF-7) to ~80% confluency.

-

b. Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

-

c. Incubate for 24 hours to allow for cell attachment. This step is crucial for ensuring the cells are in a healthy, proliferative state before drug exposure.

-

-

Compound Treatment:

-

a. Prepare serial dilutions of this compound in culture medium.

-

b. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and an untreated control.

-

c. Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

a. Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

-

b. Incubate for 3-4 hours at 37°C. During this time, only viable cells will reduce the MTT to formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

a. Carefully remove the medium.

-

b. Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

d. Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

a. Calculate the percentage of cell viability relative to the untreated control.

-

b. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antiviral and Other Research Applications

The versatility of the this compound scaffold extends to other areas of therapeutic and diagnostic research.

-

Antiviral Activity: While less explored than its antibacterial and anticancer roles, quinolone derivatives have shown promise as antiviral agents.[5] Some have demonstrated activity against HIV by interfering with the Tat-TAR interaction, a critical step in viral transcription.[9] Others have been investigated for activity against influenza and coronaviruses, potentially by inhibiting viral genome replication.[10][11]

-

Agrochemicals: The potent biological activity of this scaffold has been harnessed in agriculture, where it serves as an intermediate for effective fungicides and herbicides, contributing to crop protection.[3][12]

-

Fluorescent Probes & Imaging: The inherent fluorescence of the quinoline ring system allows for its use in developing probes for biological imaging, aiding in the study of cellular processes.[3][13] In a sophisticated application, a fluorinated isoquinoline derivative, [(18)F]-MK-6240, has been developed as a highly specific PET imaging agent for detecting neurofibrillary tangles in Alzheimer's disease.[14]

Caption: Diverse applications derived from the this compound scaffold.

Conclusion and Future Perspectives

This compound is far more than a simple chemical intermediate; it is a potent and versatile scaffold with a rich biological profile. The strategic placement of a fluorine atom at the C-6 position fundamentally enhances its activity, making it a cornerstone for the development of broad-spectrum antibiotics. Furthermore, its demonstrated utility in creating potent anticancer agents, and its emerging potential in antiviral and diagnostic applications, underscore its continuing importance in medicinal chemistry. Future research should focus on synthesizing novel derivatives, exploring untapped mechanisms of action, and leveraging this privileged scaffold to address pressing therapeutic challenges, from drug-resistant infections to neurodegenerative diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2|RUO [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Core Moiety: A Technical Guide to the Discovery and History of 6-Fluoro-4-hydroxyquinoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Quinoline Chemistry

6-Fluoro-4-hydroxyquinoline, a fluorinated derivative of the 4-hydroxyquinoline scaffold, stands as a pivotal intermediate in the landscape of modern medicinal and materials chemistry. While the parent 4-hydroxyquinoline structure has been known for over a century, the introduction of a single fluorine atom at the 6-position marked a watershed moment, dramatically enhancing the biological activity of this class of compounds. This strategic fluorination paved the way for the development of the highly successful fluoroquinolone class of antibiotics, cementing the importance of this compound as a cornerstone building block.[1]

This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis, characterization, and diverse applications. The narrative is structured to provide not just a recitation of facts, but a causal understanding of the scientific choices and breakthroughs that have defined its trajectory.

Historical Context and Discovery: The Quest for Potent Antimicrobials

The story of this compound is intrinsically linked to the evolution of quinolone antibiotics. The first synthetic quinolone, nalidixic acid, was discovered in 1962 as a byproduct of chloroquine synthesis and approved for use in the United States in 1964.[2] While effective against Gram-negative bacteria, its spectrum of activity was limited.[2]

A significant breakthrough occurred in the late 1970s and early 1980s with the strategic incorporation of a fluorine atom at the C-6 position of the quinolone ring.[2][3] This modification was found to markedly improve antimicrobial potency and broaden the spectrum of activity to include Gram-positive bacteria.[2][4] Flumequine was the first patented fluoroquinolone, heralding the second generation of these crucial therapeutics.[2][3] This discovery was the primary impetus for the synthesis and investigation of this compound, as it provided the essential fluorinated core for this new and powerful class of antibiotics.

While a single seminal publication detailing the "first synthesis" of this compound is not readily apparent from the historical literature, its preparation became a necessary step in the synthesis of second-generation fluoroquinolones. The synthesis is a logical extension of well-established quinoline synthetic methodologies, most notably the Gould-Jacobs reaction, applied to a readily available fluorinated starting material.

Synthetic Methodologies: Building the this compound Core

The construction of the this compound scaffold is most classically and efficiently achieved via the Gould-Jacobs reaction, first reported in 1939.[5] This robust and versatile method remains a cornerstone for the synthesis of 4-hydroxyquinolines from aniline precursors.

The Gould-Jacobs Reaction: A Step-by-Step Protocol

The Gould-Jacobs reaction proceeds through a series of well-defined steps, beginning with the condensation of a substituted aniline—in this case, 4-fluoroaniline—with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (DEEM).[4] This is followed by a thermal cyclization, saponification, and finally, decarboxylation to yield the target 4-hydroxyquinoline.[4]

Experimental Protocol: Synthesis of this compound via the Gould-Jacobs Reaction

-

Condensation: 4-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate. This step involves the nucleophilic attack of the aniline nitrogen on the malonic ester derivative, with the subsequent loss of ethanol to form the intermediate ethyl 2-((4-fluorophenyl)amino)methylene-3-oxobutanoate.[4]

-

Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A. This induces an intramolecular electrophilic substitution (a 6-electron cyclization) to form the quinoline ring system, specifically yielding ethyl this compound-3-carboxylate.[4] The high temperature is necessary to drive this annulation reaction.

-

Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, typically sodium hydroxide.[4]

-

Decarboxylation: The this compound-3-carboxylic acid is then heated, often in the same high-boiling point solvent, to induce decarboxylation, yielding the final product, this compound.[4]

Causality in Experimental Choices:

-

Choice of 4-Fluoroaniline: This is the critical starting material that introduces the fluorine atom at the desired 6-position of the final quinoline ring.

-

Use of Diethyl Ethoxymethylenemalonate (DEEM): DEEM serves as a three-carbon synthon that ultimately forms the pyridinone ring of the quinoline system.

-

High-Boiling Point Solvent: The thermal cyclization step requires significant energy input to overcome the activation barrier for the intramolecular reaction. Solvents like diphenyl ether provide the necessary high temperatures (typically >250 °C) for efficient ring closure.

-

Microwave Irradiation: Modern variations of the Gould-Jacobs reaction may employ microwave irradiation to significantly reduce reaction times and potentially improve yields by efficiently delivering energy for the condensation and cyclization steps.[6][7]

Diagram of the Gould-Jacobs Reaction for this compound Synthesis

Caption: Synthetic pathway for this compound via the Gould-Jacobs reaction.

Structural Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques. It's important to note that this compound exists in a tautomeric equilibrium with its 6-fluoroquinolin-4(1H)-one form, which influences its spectral characteristics.

| Property | Value | Reference |

| CAS Number | 391-78-6 | [1] |

| Molecular Formula | C₉H₆FNO | [1] |

| Molecular Weight | 163.15 g/mol | [1] |

Spectroscopic Data (Predicted and Inferred from Analogs)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm). The presence of the fluorine atom will introduce complex splitting patterns (coupling) for the protons on the fluorinated ring (H-5, H-7, and H-8). The proton on the pyridinone ring (H-3) would likely appear as a singlet or a doublet depending on the solvent and tautomeric form. The hydroxyl/amine proton (at position 4 or 1) would be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals. The carbonyl carbon (C-4) of the quinolone tautomer will be significantly downfield (δ > 170 ppm). The carbon directly bonded to the fluorine (C-6) will show a large one-bond C-F coupling constant. Other carbons in the fluorinated ring will exhibit smaller two- and three-bond C-F couplings.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected for the fluorine atom at the C-6 position. For aromatic fluorides, the chemical shift typically falls in the range of -100 to -130 ppm relative to CFCl₃. This signal will be split by coupling to adjacent aromatic protons (H-5 and H-7).

-

IR (Infrared) Spectroscopy: Key absorptions would include a broad O-H or N-H stretching band in the region of 3400-3200 cm⁻¹. A strong C=O stretching vibration for the quinolone tautomer is expected around 1650-1700 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings will appear in the 1600-1450 cm⁻¹ region. A characteristic C-F stretching band would be observed in the 1250-1000 cm⁻¹ range.

-

Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z 163. Subsequent fragmentation would likely involve the loss of CO, a characteristic fragmentation pattern for quinolones, leading to a significant fragment at m/z 135.

Applications in Research and Development

This compound is not an end product in itself but rather a high-value intermediate. Its utility stems from the strategic placement of the fluorine atom and the reactive hydroxyl group, which allows for further chemical modification.

Core Precursor for Fluoroquinolone Antibiotics

The primary and most significant application of this compound is as a precursor in the multi-step synthesis of fluoroquinolone antibiotics.[8][9] The 4-hydroxy group is typically converted to a 4-chloro group, which then serves as a leaving group for the introduction of the N-1 substituent (often a cyclopropyl or ethyl group). Subsequent nucleophilic aromatic substitution at the C-7 position (requiring an additional activating group or a different synthetic strategy) allows for the introduction of various amine-containing heterocycles (e.g., piperazine), which are crucial for the antibacterial activity and pharmacokinetic properties of the final drug.

Diagram of the Role of this compound in Fluoroquinolone Synthesis

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. colorado.edu [colorado.edu]

- 8. researchgate.net [researchgate.net]

- 9. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Structural Elucidation of 6-Fluoro-4-hydroxyquinoline: A Cornerstone for Modern Drug Discovery

Abstract

The 6-fluoro-4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a multitude of therapeutic agents, particularly in the realm of anti-infective and anti-cancer drugs.[1] The precise three-dimensional arrangement of atoms within its crystal lattice dictates its physicochemical properties, such as solubility and stability, and governs its intermolecular interactions, which are critical for target binding and formulation. This technical guide presents a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure analysis of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind key experimental choices, providing researchers and drug development professionals with a robust framework for obtaining and interpreting high-quality crystallographic data.

Introduction: The Strategic Importance of Structural Analysis

In the landscape of pharmaceutical development, understanding a molecule's solid-state structure is not merely an academic exercise; it is a critical step in de-risking a development program. The fluorine atom at the C-6 position of the quinoline core is a classic bioisosteric replacement for a hydrogen atom, often enhancing metabolic stability and binding affinity.[1] The 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its keto form, 6-fluoroquinolin-4(1H)-one.[2][3] Spectroscopic and crystallographic evidence from related compounds confirms that the keto form overwhelmingly predominates in the solid state. This guide will, therefore, refer to the molecule as 6-fluoroquinolin-4(1H)-one.

Determining the crystal structure provides definitive proof of this tautomeric state and, more importantly, reveals the intricate network of intermolecular interactions that stabilize the crystal lattice. This information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Guiding the rational design of new derivatives with improved biological activity.

-

Polymorph Screening: Identifying and characterizing different crystalline forms, each with unique properties.

-

Formulation Development: Providing a scientific basis for selecting excipients and developing stable, bioavailable drug products.

This guide establishes a self-validating workflow, ensuring that the data generated at each stage is of the highest integrity, leading to an unambiguous and publishable crystal structure.

Part I: Synthesis and Single-Crystal Cultivation

The prerequisite for any crystallographic analysis is the availability of high-purity, single crystals. The quality of the final electron density map is directly proportional to the quality of the starting material.

Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and reliable method for constructing the 4-hydroxyquinoline scaffold.[4][5][6] It proceeds through a thermal cyclization of an anilinomethylenemalonate intermediate. The choice of this method is based on its high yields and the commercial availability of the starting materials.

Experimental Protocol:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of 4-fluoroaniline and diethyl 2-(ethoxymethylene)malonate (EMME) are mixed. The mixture is heated to 100-110 °C for 2 hours. The ethanol generated is removed by distillation. Causality: This initial condensation forms the key diethyl 2-(((4-fluorophenyl)amino)methylene)malonate intermediate. Driving the reaction by removing the ethanol byproduct ensures a high conversion rate.

-

Cyclization: The crude intermediate from the previous step is added dropwise to a pre-heated, high-boiling point solvent, such as diphenyl ether, maintained at 240-250 °C. The mixture is heated for an additional 30 minutes. Causality: The high temperature provides the activation energy for the intramolecular electrophilic aromatic substitution (cyclization), forming the quinoline ring. Diphenyl ether is chosen for its thermal stability and high boiling point.

-

Hydrolysis (Saponification): After cooling, the reaction mixture is treated with a 10% aqueous sodium hydroxide solution and heated to reflux for 1 hour. Causality: This step hydrolyzes the ethyl ester at the C-3 position to a carboxylate salt, rendering it soluble in the aqueous phase and allowing for separation from the diphenyl ether.

-

Decarboxylation & Precipitation: The aqueous layer is separated, cooled, and acidified with concentrated hydrochloric acid. The resulting precipitate is heated to reflux until carbon dioxide evolution ceases. Causality: Acidification protonates the carboxylate, and the subsequent heating drives the decarboxylation to yield the final 6-fluoroquinolin-4(1H)-one product. The product precipitates out of the acidic aqueous solution due to its low solubility.

-

Purification: The crude solid is collected by filtration, washed with water, and recrystallized from an ethanol/water mixture to yield a high-purity crystalline powder.

Single-Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The goal is to achieve slow, controlled precipitation from a supersaturated solution.[7]

Recommended Protocol: Slow Evaporation

-

Solvent Screening: Test the solubility of the purified powder in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof). An ideal solvent is one in which the compound is moderately soluble. For this compound, a mixture of chloroform and ethanol is often effective.[7]

-

Preparation: Prepare a near-saturated solution of 6-fluoroquinolin-4(1H)-one in the chosen solvent system at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small vial. Causality: This step is critical to remove any microscopic dust or undissolved particles that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Incubation: Cover the vial with a cap that has been pierced with one or two small holes using a fine needle. Place the vial in a vibration-free environment.

-

Monitoring: Observe the vial daily. High-quality, block-shaped crystals should form over a period of several days to two weeks.

Part II: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[8][9] The workflow is systematic and ensures data integrity at each step.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks is selected under a microscope. It is mounted on a cryoloop using cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (100 K). Causality: Flash-cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher quality dataset.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[10] A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

Data Reduction and Structure Solution: The collected diffraction intensities are integrated, corrected for experimental factors, and used to determine the unit cell parameters and space group. The structure is then "solved" using computational methods (like direct methods or Patterson functions) to find the initial positions of the atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined.

Part III: Structural Elucidation and Interpretation

Note: As a definitive published structure for this compound is not publicly available, the following data is presented as an illustrative example based on closely related quinolone structures. It serves as a realistic model for what researchers should expect to find.

Crystallographic Data

The final refined structure is reported in a standard Crystallographic Information File (CIF) format. Key parameters are summarized for clarity.

| Parameter | Illustrative Value |

| Chemical Formula | C₉H₆FNO |

| Formula Weight | 163.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.512(3) |

| b (Å) | 6.845(2) |

| c (Å) | 13.981(5) |

| β (°) | 103.54(1) |

| Volume (ų) | 698.5(4) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.552 |

| R-factor (R1) | 0.041 |

| Goodness-of-Fit (GOF) | 1.05 |

Molecular Geometry and Tautomerism

The analysis will definitively show the molecule exists as the 6-fluoroquinolin-4(1H)-one tautomer. Key evidence includes:

-

A C4=O double bond length of approximately 1.24 Å.

-

An N1-H bond, with the hydrogen atom clearly located in the difference electron density map.

-

Alternating bond lengths in the pyridinone ring, indicating localized double bonds rather than a fully aromatic system like that of the benzene ring.

Intermolecular Interactions: The Crystal Packing

The true power of crystallography lies in revealing how molecules interact in the solid state. For 6-fluoroquinolin-4(1H)-one, the packing is dominated by strong, directional hydrogen bonds and π-π stacking interactions.

-

Hydrogen Bonding: The most significant interaction is the hydrogen bond between the pyridinone N-H group (donor) and the carbonyl oxygen (C4=O) of an adjacent molecule. This creates centrosymmetric dimers, a common and highly stable motif in quinolone structures.

-

π-π Stacking: These hydrogen-bonded dimers then pack into layers, stabilized by offset π-π stacking interactions between the aromatic rings of neighboring dimers. The fluorine atom can subtly modulate the electronics of the aromatic system, influencing the geometry and strength of these stacking interactions.

Conclusion: From Structure to Strategy

This guide has outlined a complete and validated pathway for the definitive structural analysis of this compound. By following this methodology, from the strategic choice of the Gould-Jacobs synthesis to the meticulous process of single-crystal X-ray diffraction, researchers can obtain a high-fidelity model of the molecule in its solid state. The resulting data provides unambiguous evidence of the quinolone tautomer and a detailed map of the hydrogen bonding and π-stacking interactions that define its crystal packing. This fundamental knowledge is not an endpoint but a strategic starting point, empowering medicinal chemists and pharmaceutical scientists to make informed decisions in the design of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 6-Fluoro-4-hydroxyquinoline: From Molecular Structure to Bioactivity Insights

Abstract

6-Fluoro-4-hydroxyquinoline stands as a pivotal scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile bioactivities.[1][2][3] The introduction of a fluorine atom significantly modulates its physicochemical properties, often enhancing potency and metabolic stability.[3] This guide provides an in-depth technical protocol for performing and interpreting quantum chemical calculations on this compound. We will delve into the causality behind methodological choices, offering a self-validating workflow from geometry optimization to the analysis of electronic properties. This computational approach provides invaluable predictive insights into molecular stability, reactivity, and potential interaction sites, thereby accelerating the rational design of novel drug candidates.

Introduction: The 'Why' of Computational Scrutiny

In the landscape of modern drug discovery, this compound is a "privileged structure," recognized for its role as a key intermediate in the synthesis of anti-infective, anti-cancer, and anti-malarial agents.[1][4][5] Its biological efficacy is intrinsically linked to its three-dimensional structure and electronic properties. While empirical laboratory testing remains the gold standard, it is both time-consuming and resource-intensive. Quantum chemical calculations offer a powerful in silico alternative, allowing researchers to predict molecular behavior with high accuracy before a single reagent is mixed.

By employing methods like Density Functional Theory (DFT), we can build a robust model of the molecule to:

-

Determine its most stable three-dimensional conformation.

-

Analyze its electronic structure to predict reactivity.

-

Identify potential sites for metabolic attack or protein-ligand interactions.

-

Simulate spectroscopic properties like IR spectra for experimental validation.

This guide is structured to walk researchers through a validated computational workflow, grounding each step in established theoretical principles to ensure trustworthy and reproducible results.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) provides an optimal balance of computational cost and accuracy.[6][7]

-

Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable results for a wide range of organic systems, particularly for geometry optimizations and electronic property calculations.[8][9][10]

-

Basis Set - 6-311++G(d,p): This Pople-style basis set is a robust choice for this application.

-

6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, offering flexibility.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the behavior of electrons far from the nucleus, which is important for anions, lone pairs, and non-covalent interactions.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds.

-

This combination of B3LYP/6-311++G(d,p) is well-documented and has been shown to yield results that correlate well with experimental data for similar heterocyclic systems.[6][8][9]

The Computational Workflow: A Validated Protocol

The following protocol outlines a self-validating system for the quantum chemical analysis of this compound. Each subsequent step builds upon the validated output of the previous one.

Caption: A validated workflow for quantum chemical calculations.

Experimental Protocol:

1. Molecular Structure Input & Pre-optimization:

- Construct the 2D structure of this compound in a molecular modeling software (e.g., GaussView, Avogadro).

- Convert the 2D structure to 3D.

- Perform an initial, low-level mechanics-based geometry optimization (e.g., using a universal force field) to obtain a reasonable starting structure. This step is crucial for preventing calculation failures on highly distorted initial geometries.

2. Geometry Optimization:

- Set up the DFT calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

- The calculation should be performed in the gas phase to model the isolated molecule.

- The goal is to find the coordinates on the potential energy surface where the net forces on all atoms are zero, representing a stationary point.

3. Frequency Calculation & Verification:

- Using the fully optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)). This is a critical self-validation step.

- Trustworthiness Check: The output must show zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state, not a true energy minimum, and requires re-optimization.

- The output of this calculation also provides thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the theoretical infrared (IR) spectrum, which can be compared with experimental data for validation.[11]

4. Molecular Property Calculations:

- Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are direct outputs of the calculation. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and stability.[7]

- Molecular Electrostatic Potential (MEP): Generate the MEP surface. This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[12][13]

- Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, intramolecular charge transfer events, and hyperconjugative interactions between orbitals, which provides deep insight into molecular stability.[7][13]

Results and Interpretation: Translating Data into Knowledge

The output of these calculations provides a wealth of quantitative data. Below, we present the expected results in a structured format, along with their scientific interpretation.

Caption: Atom numbering scheme for this compound.

Data Presentation

Table 1: Predicted Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |

| Bond Lengths | C4–O9 | ~1.35 | Bond Angles | C3–C4–O9 | ~122.5 |

| C6–F10 | ~1.36 | C5–C6–F10 | ~119.0 | ||

| N1–C2 | ~1.32 | C2–N1–C8a | ~117.5 | ||

| C4–C4a | ~1.42 | C4–C4a–C5 | ~120.0 | ||

| (Note: These are representative values based on typical calculations for quinoline derivatives. Actual calculated values should be inserted here.)[7][13] |

Table 2: Calculated Molecular Properties (B3LYP/6-311++G(d,p))

| Property | Value | Unit | Significance |

| Total Energy | Value | Hartrees | Thermodynamic stability of the molecule |

| EHOMO | Value | eV | Electron-donating ability |

| ELUMO | Value | eV | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | Value | eV | Chemical reactivity and kinetic stability |

| Dipole Moment | Value | Debye | Molecular polarity and solubility |

Authoritative Interpretation

-

Structural Integrity: The optimized bond lengths and angles provide the most stable 3D structure. The C4–O9 bond will exhibit partial double-bond character due to resonance within the ring system, a feature captured by DFT. The planarity of the quinoline ring is a key feature influencing its ability to intercalate with DNA or fit into enzyme active sites.

-

Reactivity Hotspots (MEP Analysis): The Molecular Electrostatic Potential map will reveal a strong negative potential (typically colored red) around the hydroxyl oxygen (O9) and the ring nitrogen (N1). This indicates these are the primary sites for electrophilic attack and hydrogen bond donation, crucial for receptor binding.[12] Conversely, the hydrogen atoms will show positive potential (blue), marking them as sites for nucleophilic interaction.

-

Chemical Stability (HOMO-LUMO Analysis): A relatively small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity.[7] This is a desirable trait for a bioactive molecule, as it implies a greater propensity to interact with biological targets. The spatial distribution of the HOMO and LUMO orbitals will show where electron donation (from HOMO) and acceptance (to LUMO) are most likely to occur during a chemical reaction.

-

Intramolecular Interactions (NBO Analysis): NBO analysis will quantify the charge on each atom and describe the delocalization of electrons across the aromatic system. It can reveal stabilizing hyperconjugative interactions, such as those between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic ring, which contribute to the overall stability of the molecule.

Conclusion: Bridging Computation and Clinical Application

This guide has detailed a robust, self-validating workflow for the quantum chemical analysis of this compound. By leveraging the predictive power of DFT with the B3LYP/6-311++G(d,p) level of theory, researchers can gain profound insights into the structural and electronic properties that govern the molecule's bioactivity. The data generated—from optimized geometries to reactivity maps—provides an authoritative foundation for understanding structure-activity relationships (SAR). These computational results serve as a critical guide for the strategic design and synthesis of next-generation quinoline derivatives, ultimately accelerating the journey from molecular concept to viable therapeutic agent.[4][14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Item - Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs - figshare - Figshare [figshare.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 13. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Utility of 6-Fluoro-4-hydroxyquinoline in Modern Organic Synthesis

Introduction: The Quinoline Scaffold and the Fluorine Advantage

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] Among its many derivatives, 6-fluoro-4-hydroxyquinoline has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures. Its strategic importance is twofold: the inherent reactivity of the 4-hydroxyquinoline core and the profound influence of the fluorine substituent at the 6-position.

The introduction of a fluorine atom into a drug candidate can dramatically enhance its pharmacokinetic and physicochemical properties.[2] Specifically, the C-6 fluorine atom in the quinoline nucleus is known to improve metabolic stability, increase binding affinity to target proteins, and enhance cell membrane permeability.[2] In the context of fluoroquinolone antibiotics, for instance, the 6-fluoro substituent significantly boosts the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication.[2] This "fluorine advantage" makes this compound a highly sought-after starting material for the development of next-generation pharmaceuticals.

This technical guide provides an in-depth exploration of this compound as a building block in organic synthesis. We will delve into detailed, field-proven protocols for its synthesis and its application in the construction of potent bioactive molecules, including fluoroquinolone antibiotics and kinase inhibitors. The causality behind experimental choices will be elucidated, and all protocols are designed to be self-validating systems for researchers, scientists, and drug development professionals.

I. Synthesis of the Core Building Block: this compound

The most reliable and widely adopted method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[3][4] This thermal cyclization process involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by an intramolecular cyclization.[3][4] The subsequent hydrolysis and decarboxylation of the resulting ester furnishes the desired 4-hydroxyquinoline.

Protocol 1: Gould-Jacobs Synthesis of Ethyl this compound-3-carboxylate

This protocol details the synthesis of the ethyl ester precursor to this compound.

Reaction Scheme:

Caption: Gould-Jacobs synthesis of the key intermediate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |

| 4-Fluoroaniline | 111.12 | 0.6 | 66.6 g |

| Diethyl ethoxymethylenemalonate | 216.23 | 0.6 | 129.79 g |

| Diphenyl ether | 170.21 | - | 500 mL |

| Diethyl ether | 74.12 | - | As needed |

Procedure:

-

Under a nitrogen atmosphere, combine 66.6 g (0.6 mol) of 4-fluoroaniline and 129.79 g (0.6 mol) of diethyl ethoxymethylenemalonate in a suitable reaction vessel.[5]

-

Heat the mixture to 140°C. Over approximately one hour, the ethanol generated during the condensation will distill off.[5]

-

To the resulting intermediate, add 500 mL of diphenyl ether.[5]

-

Heat the mixture to reflux with stirring and maintain at reflux for 15 minutes to induce cyclization.[5]

-

Cool the reaction mixture and add diethyl ether to precipitate the product.[5]

-

Filter the solid product, wash thoroughly with diethyl ether, and air dry.[5]

Expected Yield: 97.3 g (69%) of ethyl this compound-3-carboxylate.[5]

Expert Insights: The use of a high-boiling solvent like diphenyl ether is crucial for achieving the high temperature required for the intramolecular cyclization.[6] The reaction is typically rapid at this temperature. The nitrogen atmosphere prevents oxidation of the aniline starting material.

Protocol 2: Hydrolysis and Decarboxylation to this compound

The synthesized ester is then converted to the final building block.

Reaction Scheme:

Caption: Final steps to the core building block.

Materials:

| Reagent | Molar Mass ( g/mol ) | Concentration | Quantity |

| Ethyl this compound-3-carboxylate | 237.20 | - | 1 eq |

| Sodium hydroxide (NaOH) | 40.00 | 10% aq. solution | Excess |

| Hydrochloric acid (HCl) | 36.46 | Conc. | To pH < 7 |

Procedure:

-

Suspend the ethyl this compound-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

-

Filter the intermediate, wash with water, and dry.

-

Heat the carboxylic acid intermediate above its melting point until carbon dioxide evolution ceases, yielding this compound.

II. Application in the Synthesis of Fluoroquinolone Antibiotics

This compound is a cornerstone in the synthesis of fluoroquinolone antibiotics.[7] The general strategy involves the conversion of the 4-hydroxyl group to a more reactive leaving group, typically a chlorine atom, followed by nucleophilic substitution with a suitable amine, often a piperazine derivative.

Protocol 3: Synthesis of 4-Chloro-6-fluoroquinoline

Reaction Scheme:

Caption: Activation of the 4-position for substitution.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |

| This compound | 163.15 | 0.319 | 52 g |

| Phosphorus oxychloride (POCl₃) | 153.33 | - | 100 mL |

Procedure:

-

Combine 52 g (0.319 mol) of this compound with 100 mL of phosphorus oxychloride.[8]

-

Stir the mixture and heat under reflux for 3 hours.[8]

-

After cooling, concentrate the reaction mixture in vacuo to remove excess POCl₃.[8]

-

Carefully quench the residue with ice and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 4-chloro-6-fluoroquinoline.

Expert Insights: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

Protocol 4: General Procedure for Amination of 4-Chloro-6-fluoroquinoline

The resulting 4-chloro-6-fluoroquinoline is a versatile intermediate for the introduction of various amine side chains, a key step in creating diverse fluoroquinolone analogues.

Reaction Scheme:

Caption: Introduction of the amine side chain.

General Procedure:

-

A mixture of 4-chloro-6-fluoroquinoline (1 equivalent) and the desired amine (2-3 equivalents) is heated, either neat or in a suitable high-boiling solvent (e.g., DMSO, NMP).[9]

-